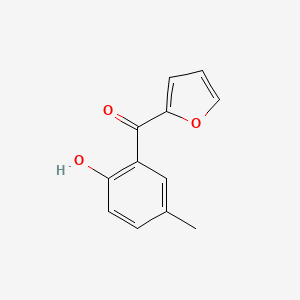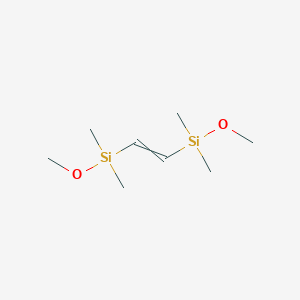
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and an octene backbone. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of trimethylsilyl chloride with ethylene glycol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halosilanes or other substituted silanes.
Aplicaciones Científicas De Investigación
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of bioactive compounds and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene involves its interaction with various molecular targets, primarily through its silicon atoms. These interactions can lead to the formation of stable complexes with other molecules, facilitating various chemical transformations. The pathways involved often include nucleophilic attack on the silicon atoms, leading to the formation of new bonds and the release of by-products.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane
- 2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoctane
- Glycerol, tris(trimethylsilyl) ether
Uniqueness
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as in the synthesis of bioactive molecules and advanced materials.
Propiedades
Número CAS |
54908-33-7 |
|---|---|
Fórmula molecular |
C8H20O2Si2 |
Peso molecular |
204.41 g/mol |
Nombre IUPAC |
methoxy-[2-[methoxy(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C8H20O2Si2/c1-9-11(3,4)7-8-12(5,6)10-2/h7-8H,1-6H3 |
Clave InChI |
VVBOQOWZIXXXKI-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)C=C[Si](C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




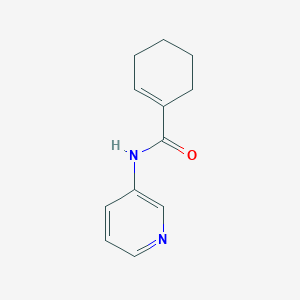


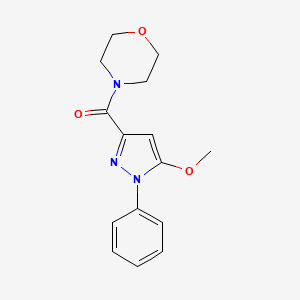
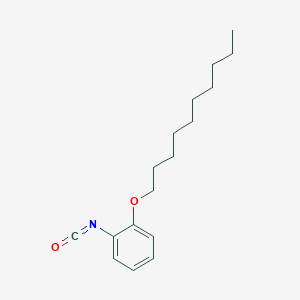
![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)
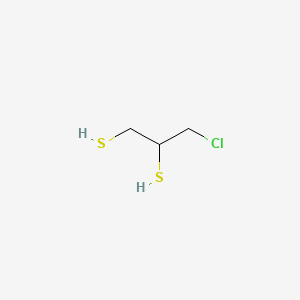
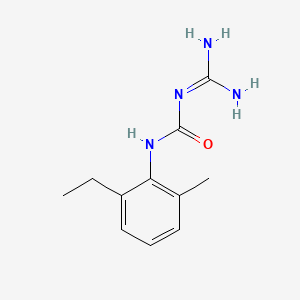

![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
